molecular formula C5H6BrN3 B596058 4-Bromo-N-methylpyrimidin-2-amine CAS No. 1209458-16-1

4-Bromo-N-methylpyrimidin-2-amine

Cat. No.: B596058
CAS No.: 1209458-16-1
M. Wt: 188.028
InChI Key: ZODAKPDTWGOEAC-UHFFFAOYSA-N
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Description

4-Bromo-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Future Directions

While specific future directions for 4-Bromo-N-methylpyrimidin-2-amine are not available in the retrieved data, brominated compounds like this are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it’s possible that future research could involve exploring its potential uses in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methylpyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4th position. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Dehalogenated pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODAKPDTWGOEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718270
Record name 4-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-16-1
Record name 4-Bromo-N-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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